2-([1,1'-Biphenyl]-2-yl)-5,5-dimethyl-4,5-dihydro-1,3-thiazole
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Overview
Description
2-([1,1’-Biphenyl]-2-yl)-5,5-dimethyl-4,5-dihydro-1,3-thiazole is an organic compound that features a biphenyl group attached to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-Biphenyl]-2-yl)-5,5-dimethyl-4,5-dihydro-1,3-thiazole can be achieved through several methods. One common approach involves the use of a Grignard reaction, where a biphenyl magnesium bromide reacts with a thiazole derivative under anhydrous conditions . The reaction typically requires a dry, inert atmosphere to prevent the Grignard reagent from reacting with moisture.
Industrial Production Methods
Industrial production of this compound may involve large-scale Grignard reactions, followed by purification processes such as recrystallization or chromatography to obtain the desired product in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-([1,1’-Biphenyl]-2-yl)-5,5-dimethyl-4,5-dihydro-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions, while nitration can be achieved using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, tetrahydrothiazoles, and various substituted biphenyl derivatives.
Scientific Research Applications
2-([1,1’-Biphenyl]-2-yl)-5,5-dimethyl-4,5-dihydro-1,3-thiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-([1,1’-Biphenyl]-2-yl)-5,5-dimethyl-4,5-dihydro-1,3-thiazole involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Biphenyl: A simpler aromatic hydrocarbon with two connected phenyl rings.
Thiazole: A five-membered ring containing both sulfur and nitrogen atoms.
2,2’-Dibromobiphenyl: A biphenyl derivative with bromine substituents.
Uniqueness
2-([1,1’-Biphenyl]-2-yl)-5,5-dimethyl-4,5-dihydro-1,3-thiazole is unique due to the combination of the biphenyl and thiazole moieties, which confer distinct chemical and physical properties. This combination allows for a wide range of chemical modifications and applications that are not possible with simpler compounds like biphenyl or thiazole alone.
Properties
CAS No. |
88413-43-8 |
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Molecular Formula |
C17H17NS |
Molecular Weight |
267.4 g/mol |
IUPAC Name |
5,5-dimethyl-2-(2-phenylphenyl)-4H-1,3-thiazole |
InChI |
InChI=1S/C17H17NS/c1-17(2)12-18-16(19-17)15-11-7-6-10-14(15)13-8-4-3-5-9-13/h3-11H,12H2,1-2H3 |
InChI Key |
VDIRPXQBDPAVMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN=C(S1)C2=CC=CC=C2C3=CC=CC=C3)C |
Origin of Product |
United States |
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